1-(1-Methylpyrrolidin-2-YL)ethan-1-OL
Description
Contextualization within Pyrrolidine (B122466) Chemistry and Chiral Secondary Alcohols
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active molecules. frontiersin.orgnih.gov This scaffold is prevalent in natural products, including numerous alkaloids, and is a core component of the amino acid proline. mappingignorance.orgnih.gov Its structural rigidity and potential for stereochemical diversity make it a favored motif in drug discovery and development. nih.gov Pyrrolidine derivatives are widely explored for their potential in treating a range of human diseases and are also used extensively as ligands and organocatalysts in asymmetric synthesis. nih.govmdpi.com
Within this context, 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL is classified as a chiral secondary alcohol. Chiral alcohols are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. liverpool.ac.uk The synthesis of these molecules in an enantiomerically pure form is a primary objective of modern organic chemistry. encyclopedia.pub Methodologies such as the asymmetric reduction of prochiral ketones and catalytic transfer hydrogenation are central to producing specific stereoisomers of chiral alcohols, which is crucial as different enantiomers can exhibit markedly different biological activities. encyclopedia.pubru.nl The presence of both the pyrrolidine scaffold and a chiral alcohol function in this compound makes it a rich subject for stereoselective synthesis and biological investigation.
Historical Development of Research on the Compound and Related Structures
Research into pyrrolidine-containing structures has a long history, dating back to the initial discovery and structural elucidation of natural alkaloids in the 19th and early 20th centuries. wikipedia.orgpsu.edu Pyrrolizidine (B1209537) alkaloids, a related class of compounds, were identified in plants centuries ago and have been studied for both their toxicity and potential pharmacological effects. wikipedia.orgnih.gov The fundamental importance of the pyrrolidine ring was further solidified with its identification in essential biomolecules like proline.
The synthesis of specific, functionalized pyrrolidines, such as chiral amino alcohols, gained momentum as the field of asymmetric synthesis developed. Early methods often relied on using naturally occurring chiral molecules, like amino acids, as starting materials in what is known as a "chiral pool" synthesis. ddugu.ac.in Over time, more sophisticated methods involving chiral auxiliaries and catalysts were developed to afford high enantiomeric purity. mdpi.comddugu.ac.in Chiral pyrrolidine-2-yl-methanol derivatives, which are structurally similar to the title compound, have been recognized as versatile building blocks for pharmacologically active compounds for decades. google.com While the broader class of pyrrolidine alcohols has been a subject of study for some time, focused academic research on the specific compound this compound, identified by CAS number 1803485-14-4, is a more recent development, driven by its utility as a bespoke building block in modern synthetic chemistry. myuchem.comsmolecule.com
Current Research Landscape and Emerging Areas of Investigation
Contemporary research on this compound and related structures is vibrant and multifaceted, focusing on enhancing synthetic efficiency and exploring new applications.
Key Research Areas:
Asymmetric Synthesis: A primary focus is the development of novel, highly stereoselective routes to synthesize substituted pyrrolidines. Modern techniques like 1,3-dipolar cycloadditions of azomethine ylides and phosphine-catalyzed annulations are being employed to create complex pyrrolidine structures with multiple stereocenters. mappingignorance.orgresearchgate.netchemistryviews.org
Catalysis: Pyrrolidine-based molecules, including derivatives of the title compound, are being designed and utilized as organocatalysts and chiral ligands for transition metals. mdpi.comresearchgate.net Their rigid, chiral structure allows for precise control over chemical reactions, leading to products with high enantioselectivity.
Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly for neurological disorders. myuchem.comsmolecule.com Researchers are exploring how the pyrrolidine scaffold can be modified to interact with specific biological targets. nih.gov
Biochemical Probes: Due to its specific stereochemistry and functional groups, the compound and its derivatives are investigated for their roles in biochemical pathways and interactions with enzymes. myuchem.com
Emerging investigations are focused on creating libraries of densely substituted pyrrolidines for high-throughput screening in drug discovery and developing more sustainable, atom-economical synthetic methods. researchgate.netchemistryviews.org
Table 2: Key Academic Research Applications
| Application Area | Description |
| Organic Synthesis | Used as a chiral building block for constructing complex molecules and as a precursor for valuable proline derivatives. smolecule.comchemistryviews.org |
| Medicinal Chemistry | Serves as an intermediate in the synthesis of potential pharmaceutical agents, especially for neurological conditions. myuchem.comsmolecule.com |
| Asymmetric Catalysis | Employed in the development of chiral catalysts and ligands for enantioselective chemical transformations. myuchem.com |
| Biochemical Research | Investigated for its potential role in biological pathways and for studying enzyme interactions. myuchem.com |
Significance of Stereochemistry in the Chemical Compound's Academic Profile
Stereochemistry is paramount to the scientific profile of this compound. The molecule possesses two chiral centers—one on the pyrrolidine ring (C2) and one on the ethanol (B145695) side chain (C1)—which means it can exist as multiple stereoisomers. myuchem.com
The precise three-dimensional arrangement of atoms in each isomer dictates its chemical and biological properties. This is a fundamental concept in pharmacology, as different enantiomers of a drug can have vastly different effects, with one being therapeutic while the other might be inactive or even harmful. mappingignorance.orgsmolecule.com Consequently, the ability to synthesize a single, desired stereoisomer (an enantiopure compound) is of utmost importance. researchgate.net
In the field of asymmetric catalysis, the defined stereochemistry of pyrrolidine-based ligands like this compound is what enables the creation of a chiral environment around a metal center, guiding a reaction to selectively produce one enantiomer of the product. mdpi.com Furthermore, the introduction of substituents with specific stereochemistry, such as fluorine, can profoundly influence the conformational preferences of the pyrrolidine ring, which in turn affects how the molecule interacts with biological targets like proteins. beilstein-journals.org Therefore, research into this compound is intrinsically linked to the control and understanding of its stereochemistry, which is essential for unlocking its full potential in synthesis and medicine. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
LGZVZTBBCKQEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1C)O |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches to 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol
Stereoselective Synthesis of Defined Stereoisomers of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL
The controlled synthesis of the four possible stereoisomers of this compound hinges on methodologies that can selectively form the chiral centers at the C2 position of the pyrrolidine (B122466) ring and the carbinol carbon.
Asymmetric Catalysis in Pyrrolidine Ring Construction and Functionalization
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. mdpi.comnih.gov Proline and its derivatives are often employed as chiral catalysts to induce stereoselectivity in various transformations, such as aldol (B89426) and Michael reactions, which can be key steps in the construction of functionalized pyrrolidine rings. mdpi.com
While direct catalytic asymmetric synthesis of the entire this compound structure in a single step is not extensively documented, the principles of asymmetric catalysis are crucial for establishing the initial stereocenter of the pyrrolidine ring. For instance, asymmetric Michael additions or [3+2] cycloadditions catalyzed by chiral pyrrolidine-based organocatalysts can furnish enantiomerically enriched pyrrolidine precursors. mdpi.com Subsequent functionalization at the C2 position would then lead to the target molecule. The efficiency of these catalytic systems can be highly dependent on the catalyst structure, solvent, and reaction conditions.
Chiral Pool Approaches Utilizing Natural Precursors
The most direct and common approach to enantiomerically pure this compound utilizes the chiral pool, starting from the readily available amino acid L-proline or its enantiomer, D-proline. researchgate.netrsc.org This strategy leverages the inherent stereochemistry of the starting material to establish the configuration at the C2 position of the pyrrolidine ring.
A general retrosynthetic approach starting from N-methyl-L-proline is outlined below:
Figure 1: Retrosynthetic analysis of (1S,2S)-1-(1-methylpyrrolidin-2-yl)ethan-1-ol from N-methyl-L-proline.
A typical synthetic sequence involves the following steps:
Protection and Activation: The carboxylic acid of N-methyl-L-proline is converted into a more reactive functional group, such as an ester or an N-methoxy-N-methyl (Weinreb) amide.
Reduction to Aldehyde: The activated carboxyl group is then partially reduced to the corresponding aldehyde, N-methyl-L-prolinal. This can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H).
Carbon-Carbon Bond Formation: The key step to introduce the ethyl alcohol side chain is the addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), to the aldehyde. researchgate.net This Grignard-type reaction creates the new stereocenter at the carbinol carbon.
Deprotection (if necessary): If any protecting groups were used, they are removed in the final step.
This chiral pool approach is advantageous due to the high enantiomeric purity of the starting material, which is directly translated to the product. researchgate.net
Diastereoselective Transformations Leading to Specific Stereoisomers
The addition of the methyl group to N-methyl-L-prolinal (as described in 2.1.2) is a diastereoselective reaction. The stereochemical outcome is influenced by the existing stereocenter at the C2 position of the pyrrolidine ring. According to Cram's rule of asymmetric induction, the incoming nucleophile will preferentially attack from the less hindered face of the carbonyl group.
The chelation control model is often invoked to predict the stereoselectivity in such reactions. The nitrogen atom of the pyrrolidine ring and the carbonyl oxygen can chelate to the magnesium ion of the Grignard reagent, forming a rigid five-membered ring intermediate. This conformation directs the nucleophilic attack of the methyl group from a specific face, leading to the preferential formation of one diastereomer. The presence of additives like CeCl₃ can enhance the diastereoselectivity of Grignard additions. nih.gov
By carefully selecting the starting enantiomer of proline (L- or D-) and controlling the diastereoselectivity of the nucleophilic addition, all four stereoisomers of this compound can be selectively synthesized. The diastereomeric products can typically be separated by chromatographic techniques.
Total Synthesis Strategies for Enantiomerically Pure this compound
While "total synthesis" is a term often reserved for more complex natural products, the principles apply to the de novo construction of enantiomerically pure this compound from achiral or racemic starting materials. Such strategies would rely heavily on asymmetric catalysis or the use of chiral auxiliaries to install the required stereocenters.
A hypothetical total synthesis could involve an asymmetric intramolecular cyclization of an acyclic precursor. For example, an appropriately substituted amino-alkene could undergo an asymmetric aminohydroxylation or a related cyclization reaction to form the pyrrolidine ring with the desired stereochemistry at both the C2 and the newly formed carbinol center. However, for a molecule of this complexity, chiral pool synthesis remains the more practical and efficient approach.
Chemoenzymatic Synthesis and Biocatalytic Pathways
Chemoenzymatic approaches offer a green and highly selective alternative for the synthesis of chiral molecules. researchgate.net These methods combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations.
Enzyme-Mediated Reductions and Oxidations
A plausible chemoenzymatic route to enantiomerically pure this compound involves the asymmetric reduction of the corresponding ketone, 1-(1-methylpyrrolidin-2-yl)ethan-1-one. This ketone precursor can be synthesized from N-methylproline via reaction with a methyl organometallic reagent on an activated carboxylate derivative.
The stereoselective reduction of the prochiral ketone can be achieved using a variety of oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.govresearchgate.net These enzymes, often derived from microorganisms like Lactobacillus or Candida, can exhibit high enantioselectivity, producing the desired alcohol stereoisomer with high enantiomeric excess (ee). nih.gov The stereochemical outcome can often be predicted based on Prelog's rule and can be controlled by selecting an appropriate enzyme that favors the formation of either the (S)- or (R)-alcohol. nih.gov
Table 1: Potential Enzymes for Asymmetric Ketone Reduction
| Enzyme Class | Typical Source Organism | Stereoselectivity |
|---|---|---|
| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis | Often (S)-selective |
| Alcohol Dehydrogenase (ADH) | Thermoanaerobium brockii | Often (R)-selective |
The combination of a chiral pool-derived pyrrolidine ketone with a highly selective enzymatic reduction provides a powerful and efficient method for accessing specific diastereomers of the target compound. For example, starting with L-proline would yield (S)-1-(1-methylpyrrolidin-2-yl)ethan-1-one. Subsequent reduction with an (S)-selective ADH would produce (1S,2S)-1-(1-methylpyrrolidin-2-yl)ethan-1-ol, while an (R)-selective ADH would yield the (1R,2S)-diastereomer.
Microbial Transformations in Compound Production
Microbial transformations represent a powerful tool in the synthesis of chiral compounds, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. medmedchem.comnih.gov The production of this compound, a chiral alcohol, can be effectively achieved through the microbial reduction of the corresponding ketone precursor, 1-(1-methylpyrrolidin-2-yl)ethan-1-one. This biocatalytic approach leverages the enzymatic machinery of various microorganisms, such as yeasts and bacteria, which contain ketoreductases capable of asymmetrically reducing carbonyl groups. nih.govmdpi.com
Organisms from genera such as Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces are known to reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols with high yields and enantiomeric excess. mdpi.com For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone to (S)-1-(2'-bromo-4'-fluorophenyl)ethanol has been demonstrated with various yeast strains, achieving over 90% yield and 99% enantiomeric excess (e.e.). mdpi.com This highlights the potential for screening a diverse range of microorganisms to find a suitable biocatalyst for the asymmetric reduction of 1-(1-methylpyrrolidin-2-yl)ethan-1-one.
The process typically involves whole-cell biotransformations where the microorganism is grown in a suitable culture medium, followed by the addition of the substrate. The enzymatic reduction then proceeds, and the chiral alcohol product is subsequently extracted and purified. The use of whole-cell systems can be advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration. nih.gov
Table 1: Examples of Microbial Reduction of Ketones to Chiral Alcohols This table is illustrative and based on findings for similar compounds, as specific data for 1-(1-methylpyrrolidin-2-yl)ethan-1-one is not readily available in the provided search results.
| Microorganism Strain | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Candida sp. | 2-Bromo-4-fluoro acetophenone | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90 | 99 |
| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >95 | >99 |
| Rhodococcus erythropolis | 3,5-Bistrifluoromethyl acetophenone | (S)-3,5-Bistrifluoromethylphenyl ethanol (B145695) | >98 | >99.9 |
Green Chemistry Principles and Sustainable Synthetic Routes
The development of sustainable synthetic routes for this compound is guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. medmedchem.comrsc.org A potential green synthetic pathway could involve the use of bio-based starting materials and biocatalytic steps to minimize environmental impact.
A plausible sustainable route could commence with the synthesis of N-methylpyrrolidine from γ-aminobutyric acid (GABA), which can be derived from glutamic acid, an amino acid found in many plant proteins. rsc.org The synthesis of N-methylpyrrolidone (NMP), a related compound, from GABA has been demonstrated in a one-pot procedure using methanol (B129727) as a methylating agent, showcasing a bio-based approach. rsc.org A similar strategy could be adapted for the synthesis of N-methylpyrrolidine.
Following the formation of the N-methylpyrrolidine ring, an acylation step would introduce the acetyl group at the 2-position to yield the ketone precursor, 1-(1-methylpyrrolidin-2-yl)ethan-1-one. The final and key stereoselective step would be the enzymatic reduction of this ketone to the desired chiral alcohol, this compound, as described in the microbial transformations section. This biocatalytic step aligns with green chemistry principles by operating under mild conditions, often in aqueous media, and with high selectivity, thus reducing the need for protecting groups and minimizing waste. medmedchem.comnih.gov
Key aspects of this green synthetic route include:
Use of Renewable Feedstocks: Starting from bio-derivable GABA. rsc.org
Atom Economy: Designing synthetic steps to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Employing aqueous media for the biocatalytic reduction step. medmedchem.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure. medmedchem.com
Use of Catalysis: Utilizing highly selective biocatalysts (enzymes) to avoid the use of stoichiometric reagents. nih.gov
Table 2: Application of Green Chemistry Principles in the Proposed Synthesis This table illustrates the alignment of the proposed synthetic strategy with green chemistry principles.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Biocatalytic step minimizes byproducts compared to traditional chemical reductions. |
| Atom Economy | One-pot synthesis of the pyrrolidine ring from GABA could improve atom economy. rsc.org |
| Less Hazardous Chemical Syntheses | Avoids the use of hazardous reducing agents like metal hydrides. |
| Designing Safer Chemicals | The final product has potential applications as a chiral building block. |
| Safer Solvents and Auxiliaries | Enzymatic reactions are often performed in water. medmedchem.com |
| Design for Energy Efficiency | Microbial transformations are typically run at or near ambient temperatures. medmedchem.com |
| Use of Renewable Feedstocks | Potential to start from bio-based GABA. rsc.org |
| Reduce Derivatives | Enzymatic selectivity can eliminate the need for protecting groups. |
| Catalysis | Use of enzymes (ketoreductases) as highly efficient and selective catalysts. nih.govnih.gov |
| Design for Degradation | Not directly addressed in the synthesis but is a consideration for the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Process monitoring can be implemented to control the reaction and minimize side products. |
| Inherently Safer Chemistry for Accident Prevention | Avoiding highly reactive and hazardous chemical reagents reduces the risk of accidents. |
By integrating bio-based starting materials with highly selective enzymatic transformations, a more sustainable and environmentally benign synthetic route to this compound can be envisioned.
Advanced Structural Characterization and Conformational Analysis of 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol
High-Resolution Spectroscopic Techniques for Isomeric and Stereochemical Assignment
The presence of two chiral centers in 1-(1-methylpyrrolidin-2-yl)ethan-1-ol gives rise to four possible stereoisomers: (1R,2'R), (1S,2'S), (1R,2'S), and (1S,2'R). High-resolution spectroscopic methods are indispensable for differentiating these isomers and understanding their structural nuances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the molecular skeleton, while advanced 2D NMR techniques are crucial for stereochemical assignment.
The chemical shifts and coupling constants of the protons on the two stereocenters (C1 and C2') are particularly sensitive to the relative stereochemistry (i.e., distinguishing between syn (R,R/S,S) and anti (R,S/S,R) diastereomers). In different diastereomers, the spatial arrangement of the substituents varies, leading to distinct shielding and deshielding effects on nearby nuclei.
Expected ¹H NMR Chemical Shifts: The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the pyrrolidine (B122466) ring at the point of substitution (H-2') would show different chemical shifts and coupling constants (³JHH) depending on their dihedral angle, which is dictated by the stereochemistry.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | Broad singlet (1.5-4.0) | s (br) | Chemical shift is concentration and solvent dependent. |
| H-1 (CHOH) | ~3.5 - 4.0 | m | Position and multiplicity depend on adjacent protons and stereochemistry. |
| H-2' (NCHC) | ~2.5 - 3.0 | m | Part of the pyrrolidine ring spin system. |
| N-CH₃ | ~2.2 - 2.5 | s | Singlet, characteristic of the N-methyl group. |
| Pyrrolidine CH₂ | ~1.5 - 2.2 | m | Complex multiplets from the four methylene (B1212753) protons on the ring. |
| C-CH₃ | ~1.1 - 1.3 | d | Doublet, coupled to H-1. |
Expected ¹³C NMR Chemical Shifts: The carbon chemical shifts, particularly for C1, C2', and the N-methyl group, would also differ between diastereomers.
| Carbon | Expected Chemical Shift (ppm) |
| C1 (CHOH) | ~65 - 75 |
| C2' (NCHC) | ~60 - 70 |
| C5' (NCH₂) | ~55 - 60 |
| N-CH₃ | ~40 - 45 |
| C3', C4' (CH₂) | ~20 - 30 |
| C-CH₃ | ~15 - 25 |
Dynamic and Stereochemical Studies using 2D NMR: For unambiguous stereochemical assignment, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å).
By analyzing the cross-peaks in a NOESY or ROESY spectrum, the relative orientation of the substituents on the two stereocenters can be determined. For instance, in a syn diastereomer, a NOE would be expected between the proton on C1 and the proton on C2', whereas this interaction would be weaker or absent in the anti diastereomer.
| Interacting Protons | Expected NOESY/ROESY Correlation | Stereochemical Implication |
| H-1 ↔ H-2' | Strong | Suggests a syn relationship |
| H-1 ↔ N-CH₃ | Variable | Depends on the preferred rotamer conformation |
| C-CH₃ ↔ Pyrrolidine protons | Yes | Confirms connectivity and provides conformational information |
Advanced Mass Spectrometry for Isomeric Differentiation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. While standard electron ionization MS may not easily distinguish between stereoisomers, it can differentiate constitutional isomers and provide structural confirmation. The fragmentation of this compound is expected to be directed by the nitrogen atom and the hydroxyl group.
The most likely fragmentation pathway involves an alpha-cleavage, where the bond between C1 and C2' is broken, or cleavage of the C-C bond adjacent to the nitrogen atom within the ring. This typically results in the formation of a stable, resonance-stabilized iminium ion. A prominent peak at m/z 84, corresponding to the N-methylpyrrolidinyl carbenium ion or a related fragment, is highly characteristic for compounds containing this moiety. nih.gov
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment | Notes |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₃]⁺ | Loss of the methyl group from the ethyl sidechain |
| 98 | [M - OCH₃]⁺ (unlikely) or [M - CH₂OH]⁺ | Loss of a methoxy (B1213986) or hydroxymethyl radical |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage leading to the N-methyl-Δ¹-pyrrolidinium ion. Expected to be the base peak or a very intense peak. nih.gov |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidine ring |
| 44 | [C₂H₆N]⁺ | Fragment from the N-methyl and adjacent methylene group |
Advanced MS techniques, such as tandem mass spectrometry (MS/MS) coupled with chiral derivatization or ion mobility-mass spectrometry (IM-MS), can be employed for the differentiation of stereoisomers. IM-MS separates ions based on their size, shape, and charge, allowing for the potential separation of diastereomers which often have different collision cross-sections.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and is sensitive to its conformational state. The spectra of this compound would be characterized by absorptions corresponding to O-H, C-H, C-N, and C-O bonds.
Characteristic IR and Raman Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |
| C-N stretch | 1000 - 1250 | Medium | Weak-Medium |
| C-O stretch | 1050 - 1150 | Strong | Weak |
| O-H bend | 1330 - 1440 | Medium | Weak |
| C-H bend | 1350 - 1470 | Medium | Medium |
The broadness of the O-H stretching band in the IR spectrum is indicative of intermolecular hydrogen bonding. nih.gov Subtle shifts in the positions of bands in the fingerprint region (below 1500 cm⁻¹) can be correlated with different molecular conformations, although these are often difficult to interpret without computational support.
X-ray Crystallography and Solid-State Structural Elucidation
The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry (if a suitable derivative is used or anomalous dispersion is measurable), is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
For this compound, an X-ray crystal structure would unambiguously establish the relative stereochemistry of the two chiral centers. It would also reveal the preferred conformation of the molecule in the solid state, including the pucker of the pyrrolidine ring and the rotational position of the hydroxyethyl (B10761427) side chain. Furthermore, the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, would be elucidated.
As of this writing, a publicly available crystal structure for this compound has not been reported in major crystallographic databases.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.
Since this compound is a chiral compound, its enantiomers will produce mirror-image CD and ORD spectra. The hydroxyl group itself is a weak chromophore in the accessible UV region, which may result in a weak CD signal. However, the sign of the Cotton effect in the CD spectrum can sometimes be empirically correlated with the absolute configuration of the stereocenter to which the chromophore is attached. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) can be compared with experimental spectra to aid in the assignment of the absolute configuration.
Conformational Analysis via Computational and Experimental Methods
The flexible five-membered pyrrolidine ring and the rotatable bond between the ring and the side chain mean that this compound can exist as an equilibrium of multiple conformers in solution. Understanding this conformational landscape is crucial, as the biological activity and spectroscopic properties of the molecule are an average of all populated conformers.
Computational Methods: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to explore the potential energy surface of flexible molecules. A typical computational workflow involves:
Conformational Search: Identifying all possible low-energy conformers (puckering of the pyrrolidine ring, rotation about the C1-C2' bond). The pyrrolidine ring typically adopts envelope or twisted conformations.
Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima.
Energy Calculation: Calculating the relative energies (including Gibbs free energy) of the optimized conformers to determine their populations at a given temperature according to the Boltzmann distribution.
Experimental Validation: The results from computational studies are often validated by comparison with experimental NMR data.
Coupling Constants (³JHH): The magnitude of three-bond proton-proton coupling constants is related to the dihedral angle between the protons via the Karplus equation. By comparing experimentally measured coupling constants with those predicted for each calculated conformer, the conformational equilibrium in solution can be assessed.
NOE/ROE Data: The presence and intensity of NOE or ROE cross-peaks provide distance constraints between protons, which can be used to validate the geometries of the predicted low-energy conformers.
This integrated computational and experimental approach provides a detailed and dynamic picture of the three-dimensional structure of this compound in solution.
| Method | Information Obtained |
| Computational Chemistry (DFT) | Geometries and relative energies of stable conformers; Prediction of spectroscopic parameters (NMR shifts, CD spectra). |
| NMR (³JHH Coupling Constants) | Information on dihedral angles, used to validate predicted conformer populations. |
| NMR (NOESY/ROESY) | Through-space proton-proton distances, used to confirm relative stereochemistry and conformer geometries. |
Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL are largely dictated by the interplay between the nucleophilic nitrogen of the pyrrolidine (B122466) ring and the hydroxyl group. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these pathways and the associated transition states. While specific computational studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on similar pyrrolidine-based systems. beilstein-journals.orgnih.govacs.org
These computational models help in understanding the mechanistic aspects of reactions, such as nucleophilic attack or proton transfer. For instance, in reactions involving the pyrrolidine nitrogen, the lone pair of electrons initiates the reaction, and the subsequent formation of intermediates and transition states can be mapped energetically. The stability of these transition states often determines the reaction's feasibility and rate. Factors such as solvent effects and the nature of the reactants can significantly influence the energy barriers of these pathways. beilstein-journals.org
In many reactions, the hydroxyl group and the tertiary amine can act in a concerted manner, for example, by forming hydrogen bonds that stabilize transition states. This bifunctional nature is crucial in its role in organocatalysis, where it can activate substrates through these non-covalent interactions.
Functional Group Transformations and Regioselectivity
The presence of both a hydroxyl group and a tertiary amine in this compound allows for a variety of functional group transformations. The regioselectivity of these reactions—the preference for reaction at one functional group over another—can often be controlled by the choice of reagents and reaction conditions. smolecule.com
The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 1-(1-methylpyrrolidin-2-yl)ethanone. A variety of oxidizing agents can be employed for this transformation. The choice of reagent is critical to ensure chemoselectivity, avoiding reaction at the tertiary amine. smolecule.com
| Oxidizing Agent | Product | Notes |
| Chromium-based reagents (e.g., PCC, PDC) | 1-(1-Methylpyrrolidin-2-yl)ethanone | Commonly used for the oxidation of secondary alcohols. |
| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 1-(1-Methylpyrrolidin-2-yl)ethanone | Mild conditions, suitable for sensitive substrates. |
| Dess-Martin periodinane (DMP) | 1-(1-Methylpyrrolidin-2-yl)ethanone | Mild and selective, often used in complex molecule synthesis. |
The regioselectivity is generally high for the hydroxyl group with these reagents, as the tertiary amine is typically unreactive under these conditions.
While this compound is already an alcohol, its ketone analogue, 1-(1-methylpyrrolidin-2-yl)ethanone, can be reduced to form the alcohol. This reaction is particularly relevant in the synthesis of different stereoisomers of the alcohol. The choice of reducing agent can influence the stereochemical outcome. smolecule.com For instance, the reduction of the corresponding ketone precursor can lead to the formation of this alcohol. organic-chemistry.orgyoutube.com
| Reducing Agent | Product | Stereoselectivity |
| Sodium borohydride (B1222165) (NaBH4) | This compound | Generally produces a mixture of diastereomers, with the ratio depending on steric hindrance. |
| Lithium aluminum hydride (LiAlH4) | This compound | A powerful reducing agent, often with similar stereoselectivity to NaBH4. |
| Asymmetric reducing agents (e.g., chiral boranes) | Enantiomerically enriched this compound | Can provide high levels of stereocontrol, leading to a specific stereoisomer. |
A notable method for the chemoselective reduction of ketones to alcohols in the presence of other functional groups involves the use of a decaborane/pyrrolidine/cerium(III) chloride system in methanol (B129727). organic-chemistry.org
The hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position. smolecule.com The reaction typically proceeds via an S_N2 mechanism, which involves the inversion of stereochemistry at the carbon bearing the hydroxyl group. masterorganicchemistry.com
Alternatively, the nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. smolecule.com
| Reagent Sequence | Nucleophile | Product |
| 1. TsCl, pyridine; 2. NaX | X⁻ (e.g., Br⁻, CN⁻, N₃⁻) | 2-(1-X-ethyl)-1-methylpyrrolidine |
| 1. SOCl₂ | Cl⁻ | 2-(1-chloroethyl)-1-methylpyrrolidine |
| 1. PBr₃ | Br⁻ | 2-(1-bromoethyl)-1-methylpyrrolidine |
The regioselectivity of these reactions is highly dependent on the reaction conditions. By activating the hydroxyl group, substitution is directed to the carbon atom of the ethanol (B145695) moiety.
Stereochemical Outcomes in Derivative Synthesis
The presence of two chiral centers in this compound has a profound impact on the stereochemical outcome of its derivatization reactions. The inherent chirality of the molecule can be used to control the formation of new stereocenters, a concept known as diastereoselective synthesis.
For example, in nucleophilic substitution reactions at the hydroxyl group, the incoming nucleophile will attack from the side opposite to the leaving group, resulting in an inversion of configuration at that center. The stereochemistry of the pyrrolidine ring can influence the facial selectivity of this attack, potentially leading to a high degree of diastereoselectivity.
Similarly, in reactions where the compound is used as a chiral auxiliary or ligand, its stereochemistry is transferred to the product of the reaction. The well-defined three-dimensional structure of the pyrrolidine ring and the orientation of the ethanol substituent create a chiral environment that can favor the formation of one enantiomer over the other in the product.
Catalytic Applications of this compound as a Ligand or Precursor
The chiral nature of this compound makes it a valuable molecule in the field of asymmetric catalysis. beilstein-journals.orgsmolecule.com It can be used directly as an organocatalyst or as a precursor for the synthesis of more complex chiral ligands.
As a ligand, the nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral metal complex. Such complexes can catalyze a variety of asymmetric reactions, including hydrogenations, aldol (B89426) reactions, and Michael additions. smolecule.com The stereochemistry of the ligand directs the enantioselectivity of the reaction, leading to the preferential formation of one enantiomer of the product. While specific examples detailing the use of this compound as a ligand are not abundant in the literature, its structural motifs are common in successful chiral ligands. semanticscholar.org
For instance, pyrrolidine-based ligands are widely used in asymmetric catalysis. The combination of a pyrrolidine scaffold with a coordinating alcohol group can create a potent chiral environment for a metal catalyst.
| Catalytic Application | Reaction Type | Potential Role of this compound |
| Asymmetric Hydrogenation | Reduction of C=C or C=O bonds | As a chiral ligand for transition metals like rhodium or ruthenium. smolecule.com |
| Asymmetric Aldol Reaction | C-C bond formation | As a chiral ligand for Lewis acid catalysts or as an organocatalyst itself. |
| Asymmetric Michael Addition | C-C bond formation | As a chiral ligand for copper or other transition metal catalysts. |
The development of new chiral catalysts often involves the synthesis and screening of a library of ligands, and this compound represents a promising and accessible scaffold for such endeavors.
Studies on Acid-Base Properties and Protonation States
The acid-base characteristics of this compound are dictated by the presence of two key functional groups: the tertiary amine of the N-methylpyrrolidine ring and the hydroxyl group of the ethanol substituent. These groups can act as a base and a weak acid, respectively, leading to different protonation states depending on the pH of the surrounding medium.
The nitrogen atom of the pyrrolidine ring, being a tertiary amine, is the primary basic center of the molecule. It can readily accept a proton to form a quaternary ammonium (B1175870) cation. The basicity of this nitrogen is influenced by the electron-donating inductive effect of the methyl group and the alkyl substituents of the ring, which increases the electron density on the nitrogen atom, making it more available for protonation. The pKa of the conjugate acid of N-methylpyrrolidine is approximately 10.3, and it is expected that the pKa of the protonated form of this compound would be in a similar range. nih.gov The presence of the hydroxyl group at the beta-position to the nitrogen might slightly decrease the basicity due to its electron-withdrawing inductive effect, though this effect is generally modest.
Conversely, the hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide anion. Aliphatic alcohols are generally very weak acids, with pKa values typically in the range of 16-18 in aqueous solution. Therefore, under physiological conditions, the hydroxyl group will remain protonated. Deprotonation would require a significantly basic environment.
The protonation state of this compound can be represented by the equilibria shown below. In strongly acidic media, the nitrogen atom will be protonated. As the pH increases, the ammonium ion will be deprotonated to the neutral form. In strongly basic media, the hydroxyl group can be deprotonated to form the alkoxide.
Table 1: Estimated Acid-Base Properties of this compound
| Functional Group | Property | Estimated pKa | Predominant State at pH 7 |
| Tertiary Amine (N-methylpyrrolidine) | Basic | ~10.3 (for the conjugate acid) | Protonated (as ammonium cation) |
| Secondary Alcohol (-OH) | Acidic | ~16-18 | Protonated (as hydroxyl group) |
Formation of Novel Heterocyclic Derivatives and Polycyclic Systems
The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a variety of novel heterocyclic and polycyclic structures. The presence of both a nucleophilic nitrogen and a potentially reactive hydroxyl group allows for a range of cyclization and derivatization reactions.
One important avenue for derivatization involves the intramolecular cyclization of the amino alcohol moiety. For instance, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) derivatives. nih.govresearchgate.netnih.gov This reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes cyclization through the attack of the hydroxyl group. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization, potentially leading to the formation of specific diastereomers.
Furthermore, this compound can serve as a precursor for the synthesis of indolizidine alkaloids, which are a class of bicyclic nitrogen-containing natural products with a wide range of biological activities. nih.govorganic-chemistry.orgnih.govachemblock.com Synthetic strategies towards indolizidines often involve the construction of the bicyclic core through intramolecular cyclization reactions of appropriately functionalized pyrrolidine derivatives. The hydroxyl group of this compound can be converted into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom to form the indolizidine ring system.
The Pictet-Spengler reaction is another powerful tool for the synthesis of polycyclic systems from β-arylethylamines. researchgate.netmdpi.comrsc.orgrsc.orgumn.edu While this compound itself is not a β-arylethylamine, it can be chemically modified to incorporate an aromatic ring at a suitable position, thereby enabling its use in Pictet-Spengler type cyclizations to generate complex polycyclic frameworks. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, could also be envisioned starting from this compound to rapidly build molecular complexity. nih.govacs.org
Table 2: Potential Heterocyclic and Polycyclic Systems Derived from this compound
| Reaction Type | Resulting Heterocyclic/Polycyclic System | Key Transformation |
| Condensation with Aldehydes/Ketones | Oxazolidines | Intramolecular cyclization of hemiaminal intermediate. |
| Intramolecular Cyclization | Indolizidines | Conversion of the hydroxyl group to a leaving group followed by nucleophilic attack by the nitrogen. |
| Pictet-Spengler Type Reaction | Fused Polycyclic Systems | Modification to a β-arylethylamine derivative followed by acid-catalyzed cyclization. |
| Tandem/Cascade Reactions | Complex Polycyclic Architectures | Multi-step, one-pot transformations involving both the amine and alcohol functionalities. |
It is important to note that while the fundamental reactivity of the functional groups in this compound suggests these synthetic pathways are feasible, specific examples of these transformations starting directly from this compound are not extensively documented in the reviewed scientific literature. The presented derivatization chemistry is therefore based on established synthetic methodologies for analogous pyrrolidine-containing amino alcohols.
Theoretical and Computational Studies on 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol
Molecular Dynamics Simulations for Conformational Landscapes
There is no available research detailing molecular dynamics (MD) simulations performed to explore the conformational landscapes of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL. This type of computational method would be applied to understand the flexibility of the molecule, including the puckering of the pyrrolidine (B122466) ring and the rotation around the bond connecting the ring to the ethanol (B145695) side chain. By simulating the molecule's movement over time, researchers can identify the most stable, low-energy conformations and the energetic barriers between them, which is crucial for understanding its interactions with other molecules.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
No computational studies focused on predicting the spectroscopic properties (e.g., ¹H and ¹³C NMR chemical shifts, vibrational frequencies) of this compound were identified. Theoretical predictions, often using DFT, are a powerful tool for validating molecular structures and assigning experimental spectra. researchgate.netmdpi.com A comparative study would involve calculating the expected spectroscopic data for potential conformations of the molecule and matching them against experimentally acquired spectra to confirm the structure and stereochemistry.
Ligand-Protein Docking Simulations (Purely Theoretical Investigations of Interaction Modes)
Specific ligand-protein docking simulations for this compound have not been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. While numerous docking studies have been conducted on various pyrrolidine derivatives to explore their potential as inhibitors for enzymes like α-amylase and α-glucosidase, or their interactions with other protein targets, none of these investigations specifically included this compound. nih.govscispace.comnih.gov Such a study would hypothetically predict binding affinity and visualize interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in a protein's active site.
Advanced Analytical Methodologies for Detection and Quantification of 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to the analysis of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL, providing robust means for its separation from impurities and for the assessment of its purity. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal. The choice of column, mobile phase, and detector is optimized to achieve efficient separation based on the compound's polarity and volatility. Purity is typically determined by calculating the peak area of the target compound relative to the total peak area of all components in the chromatogram.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of two chiral centers in this compound necessitates the use of chiral chromatography to separate its enantiomers and diastereomers. myuchem.com This is crucial for determining the enantiomeric excess (ee), a key parameter in asymmetric synthesis. rsc.org Chiral stationary phases (CSPs) are employed in both GC and HPLC to achieve this separation. gcms.cz These CSPs, often based on derivatized cyclodextrins or other chiral selectors, create a chiral environment where the enantiomers of the analyte exhibit different affinities, leading to different retention times and thus, separation. gcms.czresearchgate.net The development of high-throughput screening methods for ee determination has become increasingly important to accelerate the discovery of efficient chiral catalysts. rsc.orgnih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For GC-MS analysis of pyrrolidine-containing compounds, an appropriate GC column is used to separate the analyte from the sample matrix before it enters the mass spectrometer. researchgate.net The mass spectrometer then fragments the molecule, producing a unique mass spectrum that serves as a "fingerprint" for identification. The data can reveal the presence of specific compounds, such as D-alanine, N-propargyloxycarbonyl-, decyl ester, and 2-furancarboxaldehyde-5-(hydroxymethyl)-, by matching their fragmentation patterns with spectral libraries. pjps.pk
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC. kuleuven.be For pyrrolidine (B122466) derivatives, reversed-phase liquid chromatography is often employed. nih.gov The analyte is separated on an LC column and then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). kuleuven.benih.gov LC-MS/MS, a tandem MS technique, enhances selectivity and sensitivity, allowing for detection limits in the nanogram per gram range for related compounds like 2-pyrrolidinone. researchgate.net This method is highly effective for the simultaneous determination of various organic pollutants due to its high selectivity and sensitivity. researchgate.net
Table 1: Comparison of Hyphenated Analytical Techniques
| Technique | Principle | Typical Analytes | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Separates volatile compounds in a gas phase, followed by mass-based detection and identification. | Volatile and thermally stable pyrrolidine derivatives. | High resolution, sensitive, provides structural information. | Requires derivatization for non-volatile compounds. |
| LC-MS | Separates compounds in a liquid phase, followed by mass-based detection and identification. kuleuven.be | Wide range of pyrrolidine derivatives, including non-volatile and thermally labile ones. | High sensitivity and selectivity, applicable to a broad range of compounds. kuleuven.benih.gov | Matrix effects can suppress ion formation. researchgate.net |
Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis
While chromatographic methods are excellent for separation, spectrophotometric and spectrofluorometric techniques can offer rapid and sensitive quantitative analysis, often through the development of specific probes. For instance, a fluorescent probe, diaminomethylene-4H-pyran, has been designed for the specific detection of the parent pyrrolidine structure. nih.gov Upon reaction with pyrrolidine, this probe exhibits a distinct blue fluorescence at 455 nm and a color change from colorless to yellow, allowing for visual detection. nih.gov This type of reaction-based probe achieves high specificity and sensitivity, with a reported detection limit of 1.12 × 10⁻⁶ M for pyrrolidine. nih.gov Such methodologies could be adapted for the quantification of this compound, potentially after a chemical reaction to expose the pyrrolidine ring for interaction with the probe.
Electrochemical Detection Methods
Electrochemical methods provide a low-cost and portable alternative for the detection of various analytes. Techniques like differential pulse voltammetry can be employed for sensitive measurements. nih.gov The development of an aptasensor, which integrates a biorecognition molecule (aptamer) with an electrochemical transducer, offers high sensitivity and selectivity. nih.gov For example, an aptasensor developed for a different biomarker achieved a detection limit as low as 10 pg/mL. nih.gov While not yet specifically reported for this compound, the development of a specific aptamer or molecularly imprinted polymer could enable its detection using a similar electrochemical sensor platform.
Development of Novel Analytical Probes and Sensors
Research into novel analytical probes and sensors is driven by the need for rapid, sensitive, and selective detection methods. A significant development in this area is the creation of the first specific fluorescent probe for pyrrolidine. nih.gov This probe operates through a combination-type chemical reaction that is highly efficient, utilizing 100% atom utilization. nih.gov It can detect pyrrolidine in both solution and gaseous states and has been successfully applied to actual water samples and for detecting exogenous pyrrolidine in biological systems like zebrafish, demonstrating low cytotoxicity. nih.gov Furthermore, photoionization detectors (PIDs) are commercially available for the detection of volatile organic compounds, including N-methyl-2-pyrrolidinone, with detection limits in the parts-per-billion (ppb) range. ionscience.com These existing sensor technologies for related compounds provide a strong foundation for the future development of sensors specifically tailored for this compound.
Table 2: Summary of Novel Detection Methods
| Method | Target Analyte | Detection Principle | Limit of Detection (LOD) | Key Features |
|---|---|---|---|---|
| Fluorescent Probe | Pyrrolidine (PyD) | Chemical reaction leading to fluorescence at 455 nm. nih.gov | 1.12 x 10⁻⁶ M nih.gov | High specificity, visible color change, low cytotoxicity. nih.gov |
| Electrochemical Aptasensor | Programmed death-ligand 1 (PD-L1) | Aptamer binding detected by differential pulse voltammetry. nih.gov | 10 pg/mL nih.gov | Low-cost, portable, highly sensitive. nih.gov |
| Photoionization Detector (PID) | N-Methyl-2-pyrrolidinone | Ionization of the molecule by UV light. ionscience.com | 0.5 ppb ionscience.com | Continuous detection, suitable for volatile compounds. |
Biological and Biochemical Interactions of 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol Non Human Mechanistic Focus
Enzymatic Biotransformations and Substrate Specificity (In Vitro Studies)
Currently, there are no specific in vitro studies available that detail the enzymatic biotransformations or substrate specificity of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL. Research on how this compound is metabolized by various enzymes, such as cytochrome P450s or other metabolic enzymes, has not been documented in accessible scientific literature.
Receptor Binding Studies in Non-Human Biological Systems (e.g., Isolated Proteins, Cell Lines, in vitro models)
There is a lack of published receptor binding studies for this compound in non-human biological systems. While its structural similarity to other compounds with psychoactive properties might suggest potential interactions with neurotransmitter receptors, no specific binding affinity data (e.g., Ki, IC50) for any receptor subtype has been reported in isolated protein or cell line models.
Modulatory Effects on Enzyme Activity (e.g., inhibition, activation)
Information regarding the modulatory effects of this compound on enzyme activity is not available in the current body of scientific literature. There are no reports of this compound acting as an inhibitor or activator for any specific enzymes.
Interaction with Other Biomolecules (e.g., nucleic acids, lipids)
There is no available research documenting the interaction of this compound with other biomolecules such as nucleic acids (DNA, RNA) or lipids. Studies investigating potential binding or structural changes to these biomolecules upon interaction with the compound have not been published.
Structural Basis of Ligand-Target Recognition (e.g., co-crystallization studies with proteins)
No co-crystallization studies of this compound with any protein or biological target have been reported. Consequently, the structural basis for any potential ligand-target recognition remains unknown.
Role of 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol in Natural Product Chemistry and Biosynthesis
Elucidation of Biosynthetic Pathways (Enzymology, Precursors)
As 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL has not been identified as a natural product, there is no known biosynthetic pathway for its formation in any organism. The study of its biosynthesis, including the identification of precursor molecules and the enzymatic reactions that would lead to its formation, is therefore not applicable. Biosynthetic studies are contingent on the initial discovery of a compound in a biological system.
Structural Relationship to Known Alkaloids and Nitrogen-Containing Natural Products
While not a known natural product itself, the core structure of this compound features a substituted N-methylpyrrolidine ring, a common motif in a wide variety of naturally occurring alkaloids. researchgate.net This structural similarity provides a basis for its classification within the broader context of nitrogen-containing natural products.
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental building block for numerous alkaloids. researchgate.net Notable classes of alkaloids containing this structural unit include:
Tropane Alkaloids: This class, which includes well-known compounds such as cocaine and atropine, features a bicyclic structure derived from the fusion of a pyrrolidine and a piperidine (B6355638) ring. While this compound is a simpler, monocyclic structure, it shares the N-methylpyrrolidine core.
Pyrrolizidine (B1209537) Alkaloids: These compounds are characterized by a bicyclic structure formed from two fused five-membered rings sharing a nitrogen atom. nih.gov They are known for their presence in various plant species and their ecological roles. researchgate.nettandfonline.comnumberanalytics.com Although this compound is not a pyrrolizidine alkaloid, the foundational pyrrolidine ring is a shared feature.
Simple Pyrrolidine Alkaloids: Many plants and microorganisms produce simpler pyrrolidine alkaloids that are not part of more complex fused ring systems. These can be simple N-methylpyrrolidine derivatives with various substituents. The structure of this compound, with its hydroxyethyl (B10761427) group at the 2-position, is analogous to the general structure of these simpler alkaloids.
The 1-hydroxyethyl substituent on the pyrrolidine ring of this compound is also a feature found in some natural products, where side chains are often modified through hydroxylation or other enzymatic processes. This substitution pattern contributes to the molecule's chirality and potential for biological activity. smolecule.com
Below is a table highlighting the structural similarities between this compound and representative examples of naturally occurring alkaloids.
| Compound | Structure | Structural Similarities with this compound |
| This compound | C7H15NO | - |
| Nicotine | C10H14N2 | Contains a pyrrolidine ring. |
| Hygrine | C8H15NO | Contains an N-methylpyrrolidine ring with a side chain at the 2-position. |
| Cuscohygrine | C13H24N2O | Contains two N-methylpyrrolidine rings. |
Ecological Roles and Distribution in Natural Systems
Given that this compound has not been found to occur naturally, there is no information regarding its ecological roles or its distribution in natural systems. The ecological significance of a compound is determined by its interactions within an ecosystem, such as functioning as a defense mechanism, a signaling molecule, or having allelopathic effects. tandfonline.com Such roles can only be ascribed to compounds that are produced and present in the natural environment.
Advanced Applications and Utilization of 1 1 Methylpyrrolidin 2 Yl Ethan 1 Ol As a Chemical Tool
Use as a Chiral Building Block in Complex Organic Synthesis
The primary and most established application of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is as a chiral building block in the stereoselective synthesis of complex organic molecules. mdpi.comsmolecule.com The pyrrolidine (B122466) ring is a ubiquitous motif in a vast number of natural products and biologically active compounds, ranking as one of the most common nitrogen heterocycles in FDA-approved pharmaceuticals. nih.govacs.orgmdpi.com Consequently, enantiomerically pure pyrrolidine derivatives are highly sought-after starting materials in drug discovery and development. nih.govresearchgate.net
The compound serves as a key intermediate for introducing a specific stereochemistry into a target molecule. mdpi.comsmolecule.com Its two stereocenters, when in a defined configuration such as (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, allow for precise control over the three-dimensional architecture of the final product. smolecule.com This control is critical, as different enantiomers of a drug can have vastly different biological activities and effects. The use of such chiral building blocks, often sourced from the "chiral pool" of naturally occurring molecules like proline, is a foundational strategy in modern asymmetric synthesis. nih.gov
Research efforts have demonstrated its role as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and other biologically active compounds. mdpi.comsmolecule.com The synthesis of novel pyrrolidine scaffolds often involves leveraging such chiral precursors to construct more complex systems with multiple contiguous stereocenters. nih.gov
Table 1: Synthetic Applications of Chiral Pyrrolidine Scaffolds
| Application Area | Role of Chiral Pyrrolidine Unit | Example Synthetic Target Class |
| Asymmetric Synthesis | Introduction of specific stereochemistry | Biologically active compounds |
| Drug Discovery | Core scaffold for new pharmaceuticals | Neurological disorder treatments |
| Organocatalysis | Backbone for chiral ligands and catalysts | Enantiomerically pure products |
Ligand Design and Coordination Chemistry for Catalytic Systems
Beyond its role as a structural component, this compound is employed in the design and development of chiral ligands for asymmetric catalysis. mdpi.com The field of organocatalysis, in particular, has seen extensive use of proline and its derivatives, like prolinol-based structures, to catalyze a wide array of chemical transformations enantioselectively. mdpi.comnih.govresearchgate.net
The efficacy of this compound in catalysis stems from its bifunctional nature. The hydroxyl group can act as a hydrogen-bond donor, while the tertiary amine of the pyrrolidine ring can serve as a proton acceptor or Lewis base. smolecule.com This dual functionality allows it to form a structured hydrogen-bonding network that can activate substrates and stabilize transition states in asymmetric reactions, thereby directing the stereochemical outcome. smolecule.com
These prolinol-type structures are used to create ligands for transition metal-catalyzed reactions as well as for metal-free organocatalysis. nih.govchemrxiv.org For instance, proline-derived ligands have been successfully used in titanium-catalyzed enantioselective syntheses. chemrxiv.org The rigid pyrrolidine framework ensures that the coordinating groups are held in a well-defined spatial arrangement, which is crucial for effective chirality transfer from the catalyst to the product. The development of polymer-supported and ionic liquid-tagged pyrrolidine catalysts further highlights the versatility of this scaffold in creating recyclable and highly efficient catalytic systems. researchgate.netmdpi.com
Table 2: Catalytic Systems Based on Proline/Prolinol Derivatives
| Catalyst Type | Metal/System | Role of Ligand | Typical Reaction |
| Organocatalyst | Metal-Free | Forms iminium/enamine intermediates | Aldol (B89426), Mannich, Michael Additions |
| Metal Complex | Titanium (IV) | Chiral control of Lewis acid center | Asymmetric alkyne addition |
| Metal Complex | Rhodium (I) | Enantioselective environment | Asymmetric 1,4-addition |
| Nanoparticles | Platinum | Surface modification for stereoselectivity | Asymmetric hydrogenation |
Development of Chemical Probes for Biological Research (Non-Therapeutic)
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function within a native cellular environment. nih.gov While there is no direct literature detailing the specific use of this compound in creating non-therapeutic chemical probes, its structural features make it an exemplary scaffold for such development.
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds capable of binding to multiple biological targets. nih.govresearchgate.net Researchers have successfully synthesized chiral pyrrolidine derivatives that act as potent and selective inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), demonstrating the scaffold's utility in creating highly specific molecular tools. nih.gov The specific stereochemistry of these compounds is often crucial for their selective binding. nih.gov The development of such inhibitors is a key aspect of chemical biology, providing tools to probe biological pathways. Therefore, this compound represents a valuable starting point for the synthesis of novel chemical probes designed to investigate enzyme function, receptor binding, and other complex biological processes.
Potential in Materials Science or Polymer Chemistry
The incorporation of functional organic molecules into polymeric structures is a powerful strategy for creating advanced materials with tailored properties. Pyrrolidine derivatives are increasingly being explored for this purpose. nih.govnih.govrsc.org Although the direct polymerization of this compound has not been specifically reported, its structure suggests significant potential as a monomer or a functionalizing agent in polymer chemistry.
The hydroxyl group provides a reactive site for polymerization methods such as esterification to form polyesters or conversion to an acrylate/methacrylate for radical polymerization. The inherent chirality of the molecule could be used to synthesize chiral polymers, which have applications in enantioselective separations and as chiral stationary phases in chromatography.
Recent research has demonstrated the creation of various functional polymers incorporating pyrrolidine moieties:
Chiral Porous Polymers: Pyrrolidine units have been integrated into the framework of porous organic polymers (POPs) to create heterogeneous organocatalysts that can operate in environmentally benign solvents like water. rsc.org
Stimuli-Responsive Polymers: Monomers such as N-ethyl pyrrolidine methacrylamide (B166291) have been synthesized and polymerized to create "smart" hydrogels that swell or shrink in response to pH changes. nih.gov
Catalytic Resins: Pyrrolidine groups have been immobilized on swellable polymer resins, creating recyclable, heterogeneous catalysts for aqueous aldol reactions. mdpi.com
These examples underscore the potential of using this compound to impart chirality, catalytic activity, or stimuli-responsiveness to new polymer systems.
Application in Chemo- and Biosensors (Non-Clinical)
Chemosensors are molecules or materials that signal the presence of a specific analyte through a measurable change, such as color or fluorescence. nih.gov The development of sensors capable of chiral recognition—distinguishing between enantiomers—is a significant area of research.
Currently, there are no documented applications of this compound itself as a chemosensor. However, the principles of chiral recognition suggest its potential utility in this field, either as a target analyte for a sensor or as a component of a sensor system. For instance, fluorescent sensors based on chiral scaffolds like BINOL have been developed for the enantioselective recognition of amino alcohols. nih.govacs.org This indicates that chiral amino alcohols like this compound can be selectively detected by appropriately designed sensor molecules.
Furthermore, chiral pyrrolidine units have been used as building blocks to construct more complex sensor systems, such as chiral metal-organic frameworks (MOFs). researchgate.net These materials can possess cavities or channels decorated with chiral groups, enabling enantioselective sensing of guest molecules. researchgate.net L-proline derivatives have also been employed as chiral shift reagents in NMR spectroscopy to differentiate between enantiomers of carboxylic acids, a process analogous to sensing. nih.gov This suggests that the well-defined stereochemistry of this compound makes its scaffold a candidate for integration into future chiral sensor technologies.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 2-acetylpyrrole derivatives, followed by oxidation using silver(I) carbonate to achieve the desired alcohol functionality . Reaction parameters such as temperature (optimized at 50–70°C), hydrogen pressure (1–3 atm), and catalyst type (e.g., palladium on carbon) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Utilize a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify protons adjacent to the hydroxyl group (δ ~3.5–4.0 ppm) and pyrrolidine ring protons (δ ~1.5–2.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl stretching (~3200–3400 cm⁻¹) and carbonyl absence to rule out oxidation byproducts .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 143 [M+H]⁺) validate the molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar pyrrolidine derivatives:
- Acute Toxicity : Use PPE (gloves, goggles) to avoid dermal/oral exposure (Category 4 hazard) .
- Storage : Store under inert gas (argon) at 2–8°C to prevent degradation .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Employ chiral auxiliaries or catalysts such as (S)-BINAP-ruthenium complexes for asymmetric hydrogenation. Recent studies report enantiomeric excess (ee) >90% using Rhodium-(R,R)-Et-DuPhos catalysts under mild conditions (25°C, 10 bar H₂). Monitor ee via chiral HPLC (Chiralpak AD-H column) .
Q. What computational methods predict the biological activity of this compound, and how do they align with experimental data?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes like CYP450). Compare results with in vitro assays:
- Example : Docking studies show binding affinity (~−8.2 kcal/mol) to bacterial cytochrome P450, correlating with antimicrobial activity (MIC: 16 µg/mL against S. aureus) . Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Q. How do impurities in synthesized batches affect pharmacological properties, and what analytical strategies mitigate this?
- Methodological Answer : Common impurities include over-oxidized ketones or dealkylated pyrrolidine derivatives. Use HPLC-MS with a C18 column (gradient: 0.1% formic acid/acetonitrile) to detect impurities at <0.1% levels. For pharmacodynamic studies, ensure batches meet ICH Q3A guidelines (total impurities <0.5%) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Analyze variables such as:
- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate EC₅₀ consistency .
Q. How can the compound’s stability under varying pH and temperature conditions be optimized for long-term storage?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
